2-amino-5-bromo-4-methylbenzonitrile
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Overview
Description
2-Amino-5-bromo-4-methylbenzonitrile is an organic compound with the molecular formula C8H7BrN2. It is a derivative of benzonitrile, characterized by the presence of an amino group at the second position, a bromine atom at the fifth position, and a methyl group at the fourth position on the benzene ring. This compound is a light yellow solid and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-bromo-4-methylbenzonitrile typically involves the bromination of 2-amino-4-methylbenzonitrile. The process can be carried out by reacting 2-amino-4-methylbenzonitrile with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually conducted at room temperature and monitored until completion .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process involving the nitration, reduction, and bromination of toluene derivatives. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-bromo-4-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through reactions like the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acids, base (e.g., potassium carbonate), and solvent (e.g., ethanol).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Substitution: Formation of various substituted benzonitriles.
Reduction: Formation of 2-amino-5-bromo-4-methylbenzylamine.
Oxidation: Formation of 2-amino-5-bromo-4-methylbenzoic acid.
Scientific Research Applications
2-Amino-5-bromo-4-methylbenzonitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Used in the study of enzyme interactions and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: Employed in the production of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of 2-amino-5-bromo-4-methylbenzonitrile depends on its application. In chemical synthesis, it acts as a reactive intermediate, participating in various coupling and substitution reactions. In biological systems, its mechanism involves interactions with specific enzymes or receptors, leading to the desired biological effect. The exact molecular targets and pathways can vary based on the specific application and the structure of the final product .
Comparison with Similar Compounds
- 2-Amino-5-bromobenzonitrile
- 2-Amino-4-methylbenzonitrile
- 2-Amino-5-chloro-4-methylbenzonitrile
Comparison: 2-Amino-5-bromo-4-methylbenzonitrile is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to 2-amino-5-bromobenzonitrile, the additional methyl group in this compound provides steric hindrance, affecting its chemical behavior. Similarly, the presence of bromine in this compound makes it more reactive in substitution reactions compared to 2-amino-4-methylbenzonitrile .
Properties
IUPAC Name |
2-amino-5-bromo-4-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMBIYSZZDBMKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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